molecular formula C10H11Cl2N3O4 B3231012 Tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate CAS No. 1313726-52-1

Tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate

Cat. No. B3231012
Key on ui cas rn: 1313726-52-1
M. Wt: 308.11 g/mol
InChI Key: NWXQGNYMZVZRER-UHFFFAOYSA-N
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Patent
US08846657B2

Procedure details

A mixture of tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate (700 g, 2.27 mol) and iron (1272.7 g, 22.7 mol) in ethanol (5 L) and water (1 L) was stirred at room temperature for 10 h. The mixture was filtered, the filtrate was concentrated in vacuo, and the crude product was crystallized using EtOAc to give tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate.
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
1272.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])[CH:5]=[C:4]([Cl:19])[N:3]=1>C(O)C.O.[Fe]>[NH2:8][C:7]1[C:2]([Cl:1])=[N:3][C:4]([Cl:19])=[CH:5][C:6]=1[NH:11][C:12](=[O:18])[O:13][C:14]([CH3:15])([CH3:16])[CH3:17]

Inputs

Step One
Name
Quantity
700 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1[N+](=O)[O-])NC(OC(C)(C)C)=O)Cl
Name
Quantity
5 L
Type
solvent
Smiles
C(C)O
Name
Quantity
1 L
Type
solvent
Smiles
O
Name
Quantity
1272.7 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was crystallized

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
NC=1C(=NC(=CC1NC(OC(C)(C)C)=O)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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